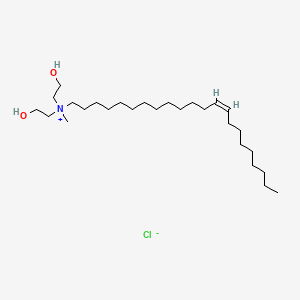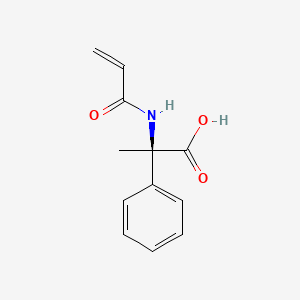
Ugilec 141
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ugilec 141 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the behavior of organochlorine compounds in various chemical reactions.
Biology: Research has focused on the bioaccumulation and toxicity of this compound in aquatic organisms and its potential impact on ecosystems.
Medicine: Studies have investigated the potential health effects of exposure to this compound, including its role as an endocrine disruptor.
Industry: this compound is used as a flame retardant and dielectric fluid in electrical equipment. .
Wirkmechanismus
Target of Action
Ugilec 141, a technical mixture of tetrachlorobenzyltoluenes (TCBTs), is an organochlorine compound . It is primarily used as an adsorbent for organic and inorganic substances in gases, liquids, and solids . It is also used in industrial applications for wastewater purification, air purification, harmful substance removal, and mixture separation .
Mode of Action
The mode of action of this compound is primarily through its strong adsorption capacity, which is attributed to its highly porous structure and large specific surface area . This allows it to effectively bind and remove various substances from different mediums .
Biochemical Pathways
Studies involving this compound often focus on its distribution in the environment, especially in aquatic ecosystems, and its long-term effects on wildlife .
Pharmacokinetics
A study on rats indicated that this compound was eliminated faster from rat liver tissue than 2,2′,4,5′5-pncb . The estimated half-lives of the TCBTs ranged from 26 to 111 days .
Result of Action
The primary result of this compound’s action is the adsorption and removal of various substances from different mediums, contributing to the purification of air, water, and other mixtures . Due to its persistence and bioaccumulation potential, it may have ecological impacts .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and bioaccumulation potential can lead to its accumulation in the environment, particularly in aquatic ecosystems . Moreover, the European Union has restricted the use of this substance due to its toxicity to aquatic life and long-lasting effects .
Biochemische Analyse
Biochemical Properties
Ugilec 141 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with chlorobenzyltoluenes and trichlorobenzenes . These interactions are crucial in understanding the compound’s biochemical behavior and its potential effects on biological systems.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt normal cellular activities, leading to potential toxic effects . The compound’s impact on gene expression and cell signaling pathways is particularly significant, as it can alter the normal functioning of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . These interactions can result in enzyme inhibition or activation, ultimately affecting various biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential long-term effects . The compound’s stability and degradation products are essential considerations in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have indicated threshold effects, where the compound’s toxicity becomes apparent at specific dosage levels . Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and its impact on metabolite levels are essential aspects of its biochemical behavior . These interactions can affect the overall metabolic processes within the cell, leading to potential alterations in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these transport mechanisms is essential for comprehending the compound’s distribution and accumulation in biological systems.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding how this compound exerts its effects at the subcellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ugilec 141 is synthesized through the chlorination of diphenylmethane. The reaction involves the introduction of chlorine atoms into the diphenylmethane molecule under controlled conditions. The process typically requires the use of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired level of chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including diphenylmethane and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in a highly pure form, suitable for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ugilec 141 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of less chlorinated derivatives.
Substitution: This compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions yield less chlorinated derivatives of diphenylmethane.
Substitution: Substitution reactions produce various functionalized derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): Ugilec 141 is often compared to PCBs due to their similar chemical structures and industrial applications.
Tetrachlorobenzyltoluenes (TCBTs): These compounds are also used as PCB substitutes and share similar physicochemical properties with this compound
Uniqueness of this compound
This compound is unique in its specific chlorination pattern and its relatively lower environmental persistence compared to PCBs. While it shares some toxicological properties with PCBs, this compound is considered to have a lower potential for bioaccumulation and environmental persistence .
Eigenschaften
CAS-Nummer |
111483-93-3 |
|---|---|
Molekularformel |
N/A |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




